molecular formula C13H18ClN5O2 B8648050 6-Chloro-9-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine CAS No. 97845-59-5

6-Chloro-9-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine

Cat. No.: B8648050
CAS No.: 97845-59-5
M. Wt: 311.77 g/mol
InChI Key: LCBKOELNAHEPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-9-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine is a chemical compound belonging to the purine family This compound is characterized by the presence of a purine ring system substituted with a chlorine atom at the 6th position and a 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl group at the 9th position

Properties

CAS No.

97845-59-5

Molecular Formula

C13H18ClN5O2

Molecular Weight

311.77 g/mol

IUPAC Name

6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purin-2-amine

InChI

InChI=1S/C13H18ClN5O2/c1-13(2)20-5-8(6-21-13)3-4-19-7-16-9-10(14)17-12(15)18-11(9)19/h7-8H,3-6H2,1-2H3,(H2,15,17,18)

InChI Key

LCBKOELNAHEPRY-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)CCN2C=NC3=C2N=C(N=C3Cl)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions

Major Products

Scientific Research Applications

6-Chloro-9-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-9-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl group in 6-Chloro-9-(2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl)-9H-purin-2-amine imparts unique chemical and biological properties, making it distinct from other purine derivatives. This structural feature can influence its reactivity, solubility, and interaction with biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.